Phthalazine-5,8-diamine
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Overview
Description
Phthalazine-5,8-diamine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. This compound is known for its significant biological and pharmacological activities, making it an important subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine-5,8-diamine can be synthesized through several methods. One common approach involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as acetonitrile . Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Phthalazine-5,8-diamine undergoes various chemical reactions, including:
Oxidation: When treated with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid reduce it to form orthoxylylene diamine.
Substitution: It forms addition products with alkyl iodides due to its basic properties.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl iodides.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Phthalazine-5,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalazine-5,8-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phthalazine-5,8-diamine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Quinoxaline: Another bicyclic nitrogen-containing compound with different pharmacological properties.
Cinnoline: Known for its antimicrobial and anticancer activities.
Quinazoline: Used in the development of anticancer drugs
This compound stands out due to its broad spectrum of biological activities and its role as a precursor in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
phthalazine-5,8-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-2-8(10)6-4-12-11-3-5(6)7/h1-4H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVUFBRSUKPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NN=CC2=C1N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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